![molecular formula C20H20ClN3O4S B2632968 3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034526-57-1](/img/structure/B2632968.png)
3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-((3’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a biphenyl group, a sulfonyl group, a piperidine ring, and an imidazolidine-2,4-dione moiety
Mechanism of Action
Target of Action
Compounds containing imidazole rings are often involved in interactions with various enzymes and receptors in the body .
Mode of Action
Without specific information, it’s difficult to say exactly how “3-(1-((3’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione” interacts with its targets. The imidazole ring, the biphenyl group, and the piperidine ring could all be involved in binding to the target .
Biochemical Pathways
Imidazole-containing compounds are often involved in a wide range of biochemical processes .
Pharmacokinetics
The presence of the imidazole ring, the biphenyl group, and the piperidine ring could influence these properties .
Result of Action
Compounds with similar structures can have a wide range of effects, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((3’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the biphenyl and piperidine intermediates. The biphenyl intermediate can be synthesized through electrophilic aromatic substitution reactions, where a chlorine atom is introduced to the biphenyl structure . The piperidine ring can be formed through hydrogenation of pyridine over a molybdenum disulfide catalyst . The final step involves the coupling of these intermediates with imidazolidine-2,4-dione under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1-((3’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Common reagents for these reactions include bromine, sulfuric acid, and nitric acid for electrophilic aromatic substitution . Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are also used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
3-(1-((3’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobiphenyl: Shares the biphenyl structure but lacks the sulfonyl, piperidine, and imidazolidine-2,4-dione groups.
Piperidine: Contains the piperidine ring but lacks the biphenyl, sulfonyl, and imidazolidine-2,4-dione groups.
Uniqueness
3-(1-((3’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-[1-[4-(3-chlorophenyl)phenyl]sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c21-16-3-1-2-15(12-16)14-4-6-18(7-5-14)29(27,28)23-10-8-17(9-11-23)24-19(25)13-22-20(24)26/h1-7,12,17H,8-11,13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFANNHAJGWEDQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
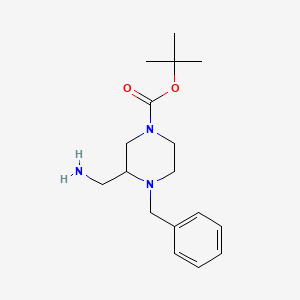
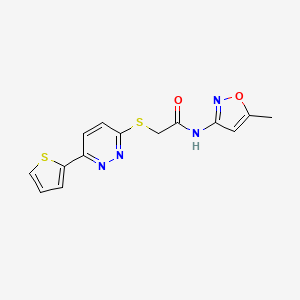
![4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide](/img/structure/B2632891.png)
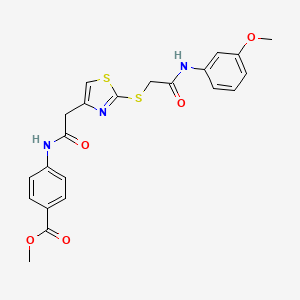
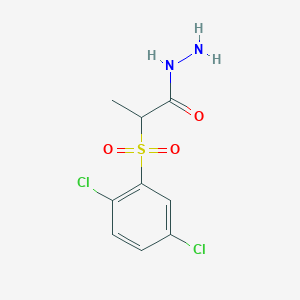
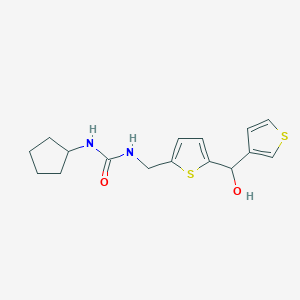
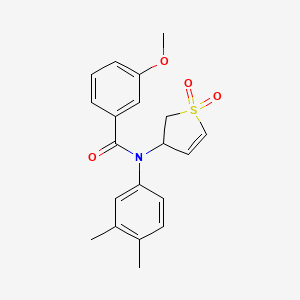

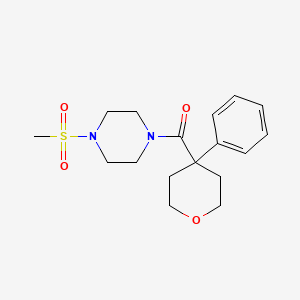
![5-chloro-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2632899.png)
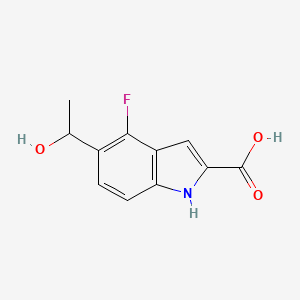
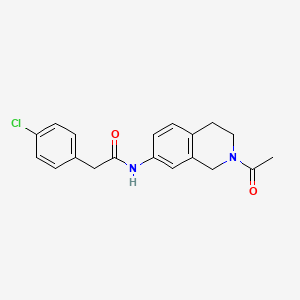
![[1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2632904.png)
![(2Z)-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2632905.png)
